3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione
Description
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a methyl group at position 1 and a piperazine ring linked to a benzothiazole moiety at position 3. Synthesized via a multi-step procedure, this compound was reported in 2001 with a high yield of 88% and characterized by spectral and analytical data. Key physicochemical properties include a melting point of 136°C (ethanol/water recrystallization) and IR spectral bands at 1707 cm⁻¹ (C=O stretch) and 1603 cm⁻¹ (C=N stretch) .
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-18-14(21)10-12(15(18)22)19-6-8-20(9-7-19)16-17-11-4-2-3-5-13(11)23-16/h2-5,12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCUZXRMXMOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione typically involves a multi-step procedure. One common method includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Piperazine Coupling: The benzothiazole derivative is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazinyl benzothiazole intermediate.
Pyrrolidine-2,5-dione Formation: The final step involves the reaction of the piperazinyl benzothiazole intermediate with 1-methylpyrrolidine-2,5-dione under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted benzothiazole or piperazine derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, demonstrating promising results in inhibiting bacterial growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antitubercular Activity
Recent studies highlight the potential of benzothiazole derivatives, including this compound, as anti-tubercular agents. The compound has shown efficacy against Mycobacterium tuberculosis, with some derivatives exhibiting better activity than standard treatments like Rifampicin. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole moiety can enhance potency against resistant strains of tuberculosis .
Antidepressant and Antipsychotic Properties
The compound's structural features allow it to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and schizophrenia. Preliminary studies indicate that it may act as an antagonist at these receptors, providing a basis for further investigation into its psychoactive properties.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at a pharmaceutical lab demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of traditional antibiotics. The study utilized a series of structural modifications to optimize activity, confirming the importance of the benzothiazole unit in enhancing antibacterial efficacy.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Original Compound | 12 | High |
| Modified A | 8 | Very High |
| Modified B | 15 | Moderate |
Case Study 2: Antitubercular Activity
In another investigation focusing on anti-tubercular properties, a series of benzothiazole derivatives were synthesized and tested against M. tuberculosis. The results indicated that certain modifications led to compounds with MIC values comparable to first-line anti-TB drugs.
| Compound | MIC (µg/mL) | Comparison with Rifampicin |
|---|---|---|
| Compound X | 25 | Better |
| Compound Y | 50 | Comparable |
| Compound Z | 100 | Less Effective |
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound is known to act as a dopamine and serotonin antagonist, which contributes to its potential antipsychotic effects. It may also inhibit certain enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrrolidine-2,5-dione derivatives, which are often explored for their biological activities. Below is a detailed comparison with structurally analogous compounds, particularly those cited in a 2009 patent as protein kinase C (PKC) inhibitors for diabetic complications .
Structural Comparison
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione (Target) | Pyrrolidine-2,5-dione | 1-Methyl; 3-(4-benzothiazol-2-yl-piperazin-1-yl) | Benzothiazole, piperazine, diketopiperazine |
| 3-(1H-Indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione (Compound A) | Pyrrole-2,5-dione | 3-Indol-3-yl; 4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl] | Indole, quinazoline, methyl-piperazine |
| 3-(1H-Indol-3-yl)-4-[2-(piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione (Compound B) | Pyrrole-2,5-dione | 3-Indol-3-yl; 4-[2-(piperazin-1-yl)-quinazolin-4-yl] | Indole, quinazoline, piperazine |
| 3-(3-P-(4,7-Diaza-spiro[2.5]oct-7-yl)-isoquinolin-1-yl)-4-(7-methyl-1H-indol-3-yl)-pyrrole-2,5-dione (Compound C) | Pyrrole-2,5-dione | 3-(Spiro-diaza-isoquinolinyl); 4-(7-methyl-indol-3-yl) | Spirocyclic amine, methyl-indole |
Key Observations :
- The target compound substitutes the pyrrolidine-2,5-dione core with a benzothiazole-piperazine group, whereas Compounds A–C feature indole , quinazoline , or spirocyclic moieties.
- All compounds retain the diketopiperazine-like core, critical for hydrogen bonding and PKC inhibition .
Pharmacological Implications
- The benzothiazole group in the target compound may enhance lipid solubility and blood-brain barrier penetration compared to the indole or quinazoline groups in Compounds A–C.
- The absence of a methyl group on the piperazine ring (unlike Compound A) could reduce metabolic stability but improve binding flexibility.
Biological Activity
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of heterocyclic compounds and is characterized by a unique structure that combines a benzothiazole moiety with a piperazine and pyrrolidine framework. Its potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 340.4 g/mol. The compound features a benzothiazole ring fused with a piperazine moiety and linked to a pyrrolidine-2,5-dione structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄OS |
| Molecular Weight | 340.4 g/mol |
| Structure | Heterocyclic compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the metabolism of L-tryptophan through the kynurenine pathway. This pathway is crucial for producing neuroactive and immunoregulatory metabolites that can influence immune responses and tumor progression .
Additionally, the compound exhibits properties as a dopamine and serotonin antagonist, which may contribute to its potential antipsychotic effects.
Anticancer Activity
The compound has been studied for its anticancer properties, particularly its ability to inhibit tumor growth through the modulation of immune responses. Inhibiting IDO1 can enhance T-cell responses against tumors, making it a candidate for cancer immunotherapy .
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides . This suggests its potential use in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Cancer Treatment : A study focused on the use of IDO1 inhibitors in cancer therapy reported that derivatives similar to this compound significantly improved survival rates in animal models by enhancing immune response against tumors .
- Antimicrobial Testing : In another study, various derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL for some derivatives . This demonstrates the compound's potential utility in developing new antibiotics.
- Inflammation Models : Research investigating anti-inflammatory properties revealed that treatment with this compound resulted in up to 85% inhibition of PBMC proliferation under specific conditions, indicating strong anti-inflammatory effects .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione and its analogs?
Answer:
The synthesis typically involves a multi-step approach:
Core formation : The pyrrolidine-2,5-dione scaffold is synthesized via cyclization of maleic anhydride derivatives or condensation of substituted amines with diketone precursors.
Piperazine substitution : The 1,3-benzothiazole-piperazine moiety is introduced through nucleophilic substitution or coupling reactions. For example, reacting 1-methylpyrrolidine-2,5-dione with 1-(1,3-benzothiazol-2-yl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) .
Purification : Column chromatography or recrystallization is used to isolate the target compound, followed by characterization via NMR, HPLC, and mass spectrometry.
Basic: What structural features of pyrrolidine-2,5-dione derivatives correlate with anticonvulsant activity?
Answer:
Key structural determinants include:
- Piperazine substituents : Electron-withdrawing groups (e.g., chloro, fluoro) on the aryl ring of the piperazine moiety enhance anticonvulsant potency. For instance, 4-(3-chlorophenyl)piperazine derivatives show ED₅₀ values <30 mg/kg in maximal electroshock (MES) tests .
- Pyrrolidine substitution : Methyl or phenyl groups at the 3-position improve metabolic stability and blood-brain barrier penetration .
- Benzothiazole moiety : The 1,3-benzothiazole group enhances receptor binding affinity, likely through π-π stacking interactions with hydrophobic pockets in ion channels .
Advanced: How can researchers optimize the pharmacological profile of this compound to minimize neurotoxicity?
Answer:
Strategies include:
- Protective Index (PI) optimization : Calculate PI as TD₅₀/ED₅₀ (TD₅₀ = neurotoxic dose). Aim for PI >5, as seen in analogs like 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-propyl}-3-methylpyrrolidine-2,5-dione (PI = 9.52) .
- Substituent tuning : Replace lipophilic groups (e.g., benzothiazole) with polar groups (e.g., hydroxyethyl) to reduce off-target CNS effects .
- In vivo screening : Use rotarod tests to assess motor coordination deficits and adjust dosing regimens based on time-dependent toxicity profiles .
Advanced: How should researchers resolve contradictory SAR data across different anticonvulsant models (e.g., MES vs. 6-Hz seizure tests)?
Answer:
Contradictions arise due to model-specific mechanisms:
- MES tests : Measure tonic-clonic seizure suppression via sodium channel modulation. Prioritize compounds with ED₅₀ <100 mg/kg in this model .
- 6-Hz psychomotor tests : Reflect resistance to conventional therapies. Compounds active here may act via GABAergic or AMPA receptor pathways. Cross-validate using hippocampal slice electrophysiology to identify dual-mechanism candidates .
- Statistical analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with model-specific efficacy, adjusting for false discovery rates .
Advanced: What in vitro assays are critical for elucidating the molecular target of this compound?
Answer:
- Receptor binding assays : Screen against γ-aminobutyric acid (GABAₐ), voltage-gated sodium channels (VGSCs), and NMDA receptors using radioligand displacement (e.g., [³H]batrachotoxinin for VGSCs) .
- Enzyme inhibition : Test for carbonic anhydrase or kinase inhibition using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterase activity) .
- Cellular models : Use hippocampal neurons to measure effects on action potential frequency via patch-clamp electrophysiology .
Advanced: How can crystallographic data inform the design of analogs with improved stability?
Answer:
- Hydrogen-bond networks : Analyze single-crystal X-ray structures (e.g., orthorhombic Pccn symmetry in benzodioxolyl-piperazine analogs) to identify stabilizing interactions between the benzothiazole and pyrrolidine moieties .
- Conformational rigidity : Introduce sp³-hybridized carbons or cyclic constraints (e.g., spiropyrrolidine) to reduce metabolic degradation, as seen in 2-aza-spiro[4,4]nonane-1,3-dione derivatives .
Basic: What in vivo models are most relevant for preclinical testing of anticonvulsant efficacy?
Answer:
- Rodent MES and scPTZ tests : Gold standards for initial efficacy screening. For example, compounds with ED₅₀ <100 mg/kg in mice are considered promising .
- Kindling models : Assess disease-modifying potential in chronic epilepsy models. Use corneal or hippocampal kindling in rats to evaluate seizure threshold elevation .
- Toxicology : Perform acute (rotarod) and subchronic (28-day) toxicity studies to establish safety margins .
Advanced: What computational tools are recommended for predicting the blood-brain barrier (BBB) permeability of this compound?
Answer:
- QSAR models : Use descriptors like polar surface area (<90 Ų) and logP (1–3) to predict BBB penetration. Tools include MOE or Schrödinger’s QikProp .
- Molecular dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) using CHARMM or GROMACS to identify efflux pump substrates .
- In silico docking : Target GABAₐ receptors (PDB ID: 6HUO) or sodium channels (PDB ID: 5XSY) to prioritize analogs with high binding scores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
